molecular formula C11H13NO3 B5786886 N-(3,5-dimethoxyphenyl)acrylamide CAS No. 114859-50-6

N-(3,5-dimethoxyphenyl)acrylamide

Cat. No.: B5786886
CAS No.: 114859-50-6
M. Wt: 207.23 g/mol
InChI Key: WOPYVIUYYYYHTG-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)acrylamide is a chemical compound of interest in medicinal chemistry and anticancer research. It features a 3,5-dimethoxyphenyl group, a structural motif found in compounds that are investigated for their antimitotic properties. Researchers are exploring such structures as potential inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents . Tubulin-binding compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cells . The structural architecture of this acrylamide makes it a valuable intermediate for synthesizing novel derivatives for structure-activity relationship (SAR) studies . Researchers can utilize this compound in projects aimed at developing new therapeutic candidates, particularly in screening for antiproliferative activity against various human tumor cell lines. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans or animals for any diagnostic, therapeutic, or other clinical purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-4-11(13)12-8-5-9(14-2)7-10(6-8)15-3/h4-7H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPYVIUYYYYHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288502
Record name N-(3,5-Dimethoxyphenyl)-2-propenamide
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URL https://comptox.epa.gov/dashboard/DTXSID001288502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114859-50-6
Record name N-(3,5-Dimethoxyphenyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114859-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dimethoxyphenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 3,5 Dimethoxyphenyl Acrylamide

General Synthetic Strategies for Acrylamide (B121943) Scaffold Construction

The formation of the amide bond is the critical step in synthesizing acrylamides. This can be accomplished through various strategies, most commonly by reacting a nucleophilic amine with an activated acrylic acid derivative.

Amidation Reactions and Coupling Reagents (e.g., EDCI, HOBt)

A widely used method for forming amide bonds that avoids the use of hazardous reagents like acryloyl chloride is the direct coupling of an amine with acrylic acid using coupling reagents. researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A common and effective combination of coupling reagents is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). researchgate.net In this process, EDCI first reacts with the acrylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization if the amine is not immediately available. The addition of HOBt mitigates these issues by reacting with the O-acylisourea to form an activated ester, which is more stable and reacts cleanly with the amine to yield the desired acrylamide. researchgate.netgrowingscience.com This method is known for its high yields and mild reaction conditions. researchgate.netorganic-chemistry.org

Other coupling reagents used for amidation include N,N′-Dicyclohexylcarbodiimide (DCC) and N,N′-Diisopropylcarbodiimide (DIC). growingscience.com The choice of coupling agent can be critical for optimizing the reaction for specific substrates. growingscience.com

Role of Aniline and Acryloyl Chloride Precursors

One of the most direct methods for synthesizing N-substituted acrylamides is the acylation of an amine with acryloyl chloride. nih.govresearchgate.net In the context of N-(3,5-dimethoxyphenyl)acrylamide, the corresponding precursor is 3,5-dimethoxyaniline.

The reaction involves the nucleophilic attack of the nitrogen atom of the aniline on the electrophilic carbonyl carbon of acryloyl chloride. nih.gov This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the amide bond. This method is highly efficient but generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic. nih.gov

Specific Synthesis of this compound and Substituted Analogues

The specific synthesis of this compound typically involves the reaction of 3,5-dimethoxyaniline with acryloyl chloride in the presence of a base like triethylamine. The reaction is generally carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). nih.gov

Optimization of Reaction Conditions (e.g., Temperature, Solvents, Reaction Time)

Optimizing reaction conditions is essential for maximizing yield and purity while minimizing reaction time. Key parameters include temperature, solvent choice, and reaction duration.

Temperature : Acylation reactions with acryloyl chloride are often initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent side reactions. The reaction mixture is then typically allowed to warm to room temperature to ensure completion. nih.gov For other polymerization reactions involving acrylamides, temperatures can range from ambient up to around 60-62 °C, depending on the desired outcome. mdpi.comresearchgate.net

Solvents : The choice of solvent is critical. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are commonly used as they dissolve the reactants without participating in the reaction. nih.govchemistryviews.org

Reaction Time : Reaction times can vary significantly, from a few hours to overnight (8-15 hours), depending on the reactivity of the substrates and the reaction temperature. nih.govmdpi.com The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC).

The following table illustrates how reaction parameters can be varied for optimization, based on general principles of acrylamide synthesis.

ParameterVariationRationalePotential Outcome
Temperature 0 °C to Room TempControl initial exothermicity, then drive to completionImproved selectivity, reduced byproducts
60 - 80 °CIncrease reaction rate for less reactive substratesFaster conversion, potential for increased side reactions mdpi.comchemistryviews.org
Solvent Dichloromethane (DCM)Good solubility for many anilines and acyl chloridesStandard, effective for many acylation reactions nih.gov
Tetrahydrofuran (THF)Alternative aprotic solventMay be preferred for certain substrates nih.gov
AcetonitrilePolar aprotic solventCan facilitate reactions with certain complex amines chemistryviews.org
Reaction Time 2 - 4 hoursFor highly reactive substratesShorter process time
12 - 24 hoursEnsure complete conversion of less reactive aminesMaximization of product yield researchgate.netnih.gov

Purification Techniques and Yield Considerations in Research Synthesis

After the reaction is complete, a workup procedure is necessary to isolate and purify the product. A typical workup involves washing the reaction mixture with an aqueous solution (e.g., water, brine, or a mild acidic/basic solution) to remove the base-hydrochloride salt and other water-soluble impurities. The organic layer containing the product is then separated, dried over an agent like sodium sulfate, and the solvent is removed under reduced pressure. google.com

Crude this compound is often purified using one of the following methods:

Recrystallization : This is a common technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent (or solvent mixture) in which it is soluble, and then the solution is cooled slowly, allowing the pure compound to crystallize while impurities remain in the mother liquor. google.com Alcohols such as methanol, isopropanol, or butanol can be effective for recrystallizing acrylamides. google.com

Column Chromatography : For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a mixture of ethyl acetate and n-hexane), separating the components based on their polarity. mdpi.com

Centrifugation and Filtration : In some cases, particularly when dealing with solid byproducts or isolating a precipitated product, centrifugation followed by filtration can be used as a primary purification step. nih.govfda.gov

Yields in research synthesis are highly dependent on the success of the reaction and purification steps. Optimized procedures for the synthesis of N-substituted acrylamides can achieve moderate to excellent yields. chemistryviews.org

Derivatization Strategies for this compound

The derivatization of this compound can be systematically approached by modifying three key regions of the molecule: the acrylamide group, the phenyl ring, and by incorporating other pharmacophoric units.

The acrylamide functional group is a primary site for chemical modification, offering routes to a diverse array of derivatives. A common strategy involves the synthesis of substituted acrylamides through the reaction of 3,5-dimethoxyaniline with a variety of substituted acryloyl chlorides. This approach allows for the introduction of different groups on the α- and β-positions of the acrylamide double bond, thereby influencing the electronic and steric properties of the molecule.

Another versatile method is the Knoevenagel condensation, which can be adapted to produce 2,3-disubstituted acrylamide derivatives. This reaction typically involves the condensation of an aldehyde with an active methylene compound, such as a substituted acetamide, in the presence of a base. While not directly starting from this compound, this methodology is fundamental to the synthesis of a broad range of N-aryl acrylamides with diverse substitution patterns on the acrylamide backbone.

Furthermore, the Mizoroki-Heck coupling reaction provides a pathway to 3-substituted acrylamide derivatives. This palladium-catalyzed reaction couples aryl halides with acrylic acid esters, which can then be converted to the corresponding N-(3,5-dimethoxyphenyl)acrylamides through amidation.

These synthetic strategies are summarized in the table below, illustrating the versatility of the acrylamide moiety for derivatization.

Reaction Type Reactants Product Type Key Features
Acylation3,5-Dimethoxyaniline + Substituted Acryloyl Chlorideα/β-Substituted N-(3,5-dimethoxyphenyl)acrylamidesDirect introduction of substituents on the acrylamide backbone.
Knoevenagel CondensationAldehyde + Substituted Acetamide2,3-Disubstituted AcrylamidesFormation of highly functionalized acrylamide derivatives.
Mizoroki-Heck CouplingAryl Halide + Acrylic Acid Ester3-Aryl-N-(3,5-dimethoxyphenyl)acrylamidesC-C bond formation at the β-position of the acrylamide.

The electron-rich nature of the 3,5-dimethoxyphenyl ring makes it amenable to electrophilic aromatic substitution reactions. The two methoxy (B1213986) groups are ortho-, para-directing and activating, which would direct incoming electrophiles to the 2-, 4-, and 6-positions of the phenyl ring. However, the steric hindrance from the acrylamide group and the existing methoxy groups might influence the regioselectivity of these reactions.

Typical electrophilic aromatic substitution reactions that could be employed include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

The substitution pattern on dialkoxybenzenes is known to influence the outcome of reactions with certain electrophiles. For instance, the reaction of dialkoxybenzenes with Selectfluor can lead to either fluorination or amination, depending on the relative positions of the alkoxy groups. In the case of a meta-substituted compound like this compound, electrophilic substitution is the more likely pathway.

The following table provides examples of potential substitutions on the phenyl ring.

Reaction Reagent Potential Substitution Position(s) Resulting Functional Group
NitrationHNO₃/H₂SO₄2, 4, or 6Nitro (-NO₂)
BrominationNBS2, 4, or 6Bromo (-Br)
Friedel-Crafts AcylationRCOCl/AlCl₃2, 4, or 6Acyl (-COR)

Hybridization involves covalently linking this compound with other known pharmacophores to create new molecular entities with potentially synergistic or novel biological activities. This strategy is widely employed in drug discovery to enhance efficacy, improve pharmacokinetic profiles, or overcome drug resistance.

One approach is to utilize the terminal acrylamide nitrogen or the phenyl ring as points of attachment for other bioactive molecules. For example, a linker could be introduced at one of the reactive positions on the phenyl ring (2-, 4-, or 6-positions) via an electrophilic substitution reaction, followed by coupling with another pharmacophore.

Alternatively, the synthesis can be designed to build the hybrid molecule from the ground up. For instance, a pharmacophore-containing aniline derivative could be reacted with acryloyl chloride to afford the desired hybrid. In a study on potential anticancer agents, a series of acrylamide derivatives were synthesized from a starting material containing a 3,4,5-trimethoxyphenyl moiety, which is structurally similar to the 3,5-dimethoxyphenyl group. nih.gov This approach demonstrates the feasibility of incorporating complex functionalities into the final molecule. nih.gov

Examples of pharmacophores that could be hybridized with this compound include:

Heterocyclic rings: Such as pyridine, pyrimidine, or indole (B1671886), which are common in many therapeutic agents.

Known enzyme inhibitors: To create dual-target inhibitors.

Fluorescent tags: For use as probes in biological studies.

Chemical Reactivity and Synthetic Utility in Advanced Organic Synthesis

The inherent reactivity of the acrylamide functionality and the aromatic ring makes this compound a useful building block in more complex synthetic endeavors.

The α,β-unsaturated carbonyl system of the acrylamide moiety is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Common nucleophiles that can react with this compound include:

Thiols: Cysteine residues in proteins are particularly reactive towards acrylamides, forming stable thioether linkages. This reactivity is the basis for the mechanism of action of several covalent enzyme inhibitors.

Amines: Primary and secondary amines can add to the β-carbon of the acrylamide, although this reaction can sometimes be reversible. nih.gov

Carbanions: Soft carbon nucleophiles, such as enolates and organocuprates, can also participate in Michael additions.

The reactivity of acrylamides in Michael additions is influenced by both electronic and steric factors. The electron-donating methoxy groups on the phenyl ring may slightly decrease the electrophilicity of the β-carbon compared to an unsubstituted N-phenylacrylamide.

The following table summarizes the types of adducts formed from nucleophilic addition to the acrylamide moiety.

Nucleophile Adduct Type Significance
Thiol (R-SH)ThioetherCovalent modification of proteins, synthesis of sulfur-containing compounds.
Amine (R₂NH)β-Amino amideFormation of functionalized amino acid derivatives. nih.gov
Enolate1,5-Dicarbonyl compoundCarbon-carbon bond formation for the synthesis of complex organic molecules.

N-substituted acrylamides are important monomers for the synthesis of functional polymers. The polymerization of this compound can be initiated by radical, anionic, or other controlled polymerization techniques to produce homopolymers or copolymers with specific properties.

Radical polymerization is a common method for polymerizing acrylamides. The reaction is typically initiated by thermal or photochemical decomposition of a radical initiator. The resulting polymer, poly(this compound), would be expected to have properties influenced by the bulky and relatively hydrophobic dimethoxyphenyl group.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the molecular weight, architecture, and dispersity of the resulting polymers. These methods are crucial for the synthesis of well-defined block copolymers and other advanced polymer architectures. For instance, copolymers of N,N-dimethyl acrylamide and N-isopropyl acrylamide have been synthesized via RAFT polymerization.

The incorporation of the this compound monomer into copolymers can be used to tune the properties of the final material. For example, copolymerization with hydrophilic monomers could lead to the formation of amphiphilic polymers that can self-assemble in aqueous solutions.

Other Relevant Transformations of this compound

This compound, as a derivative of the N-aryl acrylamide class, is susceptible to a variety of chemical transformations targeting its reactive acrylamide moiety and its electron-rich aromatic ring. These transformations, including oxidation, reduction, and substitution reactions, are fundamental in modifying its chemical structure and properties.

Oxidation

The electron-deficient nature of the double bond in N-aryl acrylamides makes them less reactive towards common electrophilic oxidizing agents compared to electron-rich olefins. However, under specific conditions, oxidation of the alkene functionality can be achieved.

Epoxidation: The reaction of the acrylamide double bond with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for the synthesis of epoxides. masterorganicchemistry.comresearchgate.netyoutube.com This reaction, known as the Prilezhaev reaction, proceeds via a concerted mechanism, resulting in the syn-addition of the oxygen atom to the double bond. masterorganicchemistry.comyoutube.com While specific examples for this compound are not prevalent in the literature, the general reactivity of acrylamides suggests that this transformation is feasible, yielding the corresponding epoxide. The reaction is typically stereospecific, conserving the geometry of the starting alkene. masterorganicchemistry.com

Dihydroxylation: The conversion of the alkene to a vicinal diol can be accomplished through various methods, including the Sharpless asymmetric dihydroxylation. This powerful method employs osmium tetroxide in the presence of a chiral quinine ligand to achieve high enantioselectivities. nih.gov The reaction is highly site-selective, generally favoring the more electron-rich double bond in a molecule. nih.gov Given the electron-withdrawing nature of the amide group, the reactivity of the double bond in this compound in this reaction may be reduced compared to more electron-rich alkenes.

Reduction

Reduction of this compound can selectively target either the carbon-carbon double bond or the amide functionality, depending on the reagents and reaction conditions employed.

Reduction of the Alkene: Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. However, the conditions required can sometimes also lead to the reduction of other functional groups. For certain bioactive molecules containing an acrylamide "warhead," the reduction of the double bond has been shown to significantly decrease their inhibitory activity, highlighting the importance of this moiety for biological function. nih.gov

Diimide, generated in situ from precursors like 2-nitrobenzenesulfonohydrazide and triethylamine, offers a mild and selective method for the reduction of non-polarized double bonds. wikipedia.orgnih.gov This metal-free alternative to catalytic hydrogenation typically results in the syn-addition of hydrogen. wikipedia.org Its effectiveness is highest for unpolarized carbon-carbon multiple bonds, and it is compatible with many functional groups that are sensitive to other reduction methods. wikipedia.org

Reduction of the Amide Group: The amide functionality is generally resistant to reduction. However, strong reducing agents like lithium aluminum hydride can reduce the amide to an amine. Alternatively, activation of the amide with reagents like trifluoromethanesulfonic anhydride (Tf₂O) followed by reduction with sodium borohydride can also achieve this transformation.

Substitution Reactions

The chemical reactivity of this compound is significantly influenced by the electrophilic nature of the β-carbon of the acrylamide moiety and the nucleophilic character of the dimethoxy-substituted phenyl ring.

Michael Addition: The acrylamide group is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. nih.gov This reaction is fundamental to the covalent modification of biological macromolecules by acrylamide-containing compounds.

Thiol Addition: Thiols, such as glutathione (B108866), readily add to the β-carbon of N-aryl acrylamides. The rates of these reactions are influenced by the electronic properties of the substituents on the aryl ring. nih.gov

Amine Addition: Amines can also act as nucleophiles in Michael additions to acrylamides, forming 3-(alkylamino)propionamides. These reactions are often reversible upon heating.

Palladium-Catalyzed Cross-Coupling Reactions:

Heck Reaction: While traditional Heck reactions on secondary acrylamides tend to result in β-arylation, specific catalytic systems can be employed for other transformations. For instance, a palladium-catalyzed photo-induced radical cascade domino Heck reaction of N-aryl acrylamides with vinyl arenes has been developed for the synthesis of oxindoles.

α-Arylation: The direct α-arylation of acrylamides can be challenging. However, methods leveraging polar S-to-C aryl migrations induced by a Lewis base have been reported for the synthesis of α-aryl acrylamides from sulfonyl acrylimides. nih.gov

Radical Additions: The double bond of N-aryl acrylamides can participate in radical cascade reactions. For example, the addition of a trifluoromethyl radical, generated from Umemoto's reagent under visible light, to the double bond initiates an intramolecular cyclization to form trifluoromethylated oxindoles. nih.gov Similarly, other carbon-centered radicals can add to the alkene, leading to a variety of functionalized oxindole structures. nih.gov

Electrophilic Aromatic Substitution: The 3,5-dimethoxyphenyl group is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. These groups direct electrophiles to the ortho and para positions (C2, C4, and C6). Reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation are expected to proceed readily on the aromatic ring, provided the conditions are controlled to avoid reactions with the acrylamide moiety. The high electron density of the ring makes it a good nucleophile in such transformations. nih.gov

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is generally not feasible as the ring is electron-rich and lacks strong electron-withdrawing groups necessary to activate the ring for nucleophilic attack. However, SNAr reactions have been reported for N-arylacrylamides where the aryl group is activated by electron-withdrawing substituents or through the use of N-heterocyclic carbene catalysis to generate a nucleophilic intermediate that can attack an appended aryl halide.

Below is a table summarizing some of the potential transformations of this compound based on the reactivity of N-aryl acrylamides.

Transformation Type Specific Reaction Reagents and Conditions Expected Product
Oxidation Epoxidationm-CPBAN-(3,5-dimethoxyphenyl)oxirane-2-carboxamide
DihydroxylationOsO₄, Chiral Ligand (e.g., (DHQ)₂-PHAL)N-(3,5-dimethoxyphenyl)-2,3-dihydroxypropanamide
Reduction Alkene ReductionDiimide (e.g., from 2-nitrobenzenesulfonohydrazide)N-(3,5-dimethoxyphenyl)propanamide
Substitution Michael Addition (Thiol)R-SH3-(Alkylthio)-N-(3,5-dimethoxyphenyl)propanamide
Michael Addition (Amine)R₂NH3-(Dialkylamino)-N-(3,5-dimethoxyphenyl)propanamide
Radical TrifluoromethylarylationUmemoto's Reagent, Visible Light3-(Trifluoromethyl)-3-aryl-N-(3,5-dimethoxyphenyl)oxindole
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, HNO₃)Substituted this compound

In-Depth Analysis of this compound Reveals Limited Publicly Available Biological Data

While the broader class of acrylamides and compounds featuring a dimethoxyphenyl moiety have been the subject of various scientific inquiries, the specific biological profile of this compound remains largely uncharacterized in the public domain. Consequently, a detailed analysis as per the requested scientific outline cannot be furnished at this time. The following sections elaborate on the areas where specific data for this compound is currently absent.

Biological Activity Profiling and Mechanistic Elucidation

Antiproliferative and Anticancer Research Applications

Cellular Mechanistic Investigations

Interference with Microtubule Dynamics and Tubulin Polymerization Inhibition

The disruption of microtubule polymerization is a key strategy in cancer therapy. Certain acrylamide (B121943) derivatives have been identified as potent inhibitors of this process. The process of tubulin polymerization is crucial for the growth and metastasis of cancerous tumors, with abnormal tubulin assembly being particularly linked to aggressive cancers like breast cancer. nih.gov

Research into acrylamide–PABA (para-aminobenzoic acid) hybrids has demonstrated their potential as dual inhibitors of cancer cell proliferation and tubulin polymerization. nih.gov A series of these hybrids were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. nih.gov One of the most active analogs, compound 4j , which incorporates a furan (B31954) group, was found to have a significant anti-proliferative effect on MCF-7 breast cancer cells, with its mechanism attributed to anti-tubulin activity and the promotion of apoptosis. nih.gov

Further studies on other acrylamide derivatives confirmed that their cytotoxic activity was linked to the inhibition of tubulin polymerization. researchgate.net For instance, compound 3 in a separate study demonstrated pro-apoptotic activity by causing a notable increase in the pre-G1 phase of the cell cycle, a hallmark of apoptosis, which was directly related to its inhibitory effect on microtubule polymerization. researchgate.net

Table 1: Cytotoxic and Tubulin Inhibition Activity of Acrylamide Analogs

Compound IDModificationTarget Cell LineIC₅₀ (µM)Mechanism of Action
4j (Acrylamide-PABA analog) Furan group in acrylamide moietyMCF-71.83Anti-tubulin activity, Apoptosis induction nih.gov
4a (Acrylamide-PABA analog) 4-fluorphenyl groupMCF-72.99Antiproliferative nih.gov
4i (Acrylamide-PABA analog) 3,4,5-trimethoxyphenyl groupMCF-74.51Antiproliferative nih.gov
3 (Acrylamide derivative) N-isopropylamide groupMCF-74.73Tubulin polymerization inhibition researchgate.netmdpi.com
4e (N-aryl amide derivative) N-(3-hydroxy-4-methoxy) aryl amideMCF-72.11β-tubulin polymerization inhibition mdpi.com

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Modulation of Cellular Signaling Pathways

The anticancer effects of this compound and its analogs are often rooted in their ability to modulate critical cellular signaling pathways that control cell growth, proliferation, and survival.

HNF 4α: Currently, there is no available research data specifically linking this compound or its direct analogs to the modulation of the Hepatocyte Nuclear Factor 4α (HNF 4α) signaling pathway.

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently over-activated in a wide range of cancers, promoting tumor progression and survival. nih.govfrontiersin.org Its inhibition has therefore become a significant therapeutic goal. nih.gov While direct studies on this compound are limited, research on structurally related compounds highlights the potential for this chemical class to target the STAT3 pathway. For example, a compound featuring a 3,5-dimethoxyphenyl group, (E)-3-(4-bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl) prop-2-en-1-one, was shown to inhibit the phosphorylation of STAT3 in melanoma cell lines. nih.gov The inhibition of STAT3 phosphorylation is a key mechanism to block the pathway, as it prevents STAT3 dimerization and translocation to the nucleus where it would otherwise regulate genes involved in cell proliferation and survival. frontiersin.org

PI3K/AKT: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a central regulator of cell survival, growth, and metabolism, and its dysregulation is a hallmark of many human cancers. nih.govnih.govmdpi.com Targeting this pathway is a major focus of cancer drug development. nih.gov The PI3K/AKT/mTOR cascade, when abnormally activated, contributes to deregulated apoptosis and resistance to chemotherapy. mdpi.com A modified derivative of MIL, (E)-3-(3-amino-4-methoxyphenyl)-1-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl) prop-2-en-1-one hydrochloride (SKLB-M8), has been reported to induce apoptosis in melanoma models through the down-regulation of the activated Akt/mTOR signaling pathway. researchgate.net This demonstrates that compounds with structural similarities to this compound can effectively inhibit this critical pro-survival pathway.

Specific Enzyme/Receptor Inhibition (e.g., FGFR4 Kinase Inhibition)

Targeting specific enzymes and receptors that drive cancer growth is a cornerstone of modern oncology. Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases, are promising targets as they play fundamental roles in tumor formation and progression. nih.gov

While information on FGFR4 inhibition is specific, highly relevant research has been conducted on the inhibition of FGFR1 by derivatives of N-(3,5-dimethoxyphenyl)benzamide. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel FGFR1 inhibitors. nih.gov One of the most effective compounds from this series, C9 , demonstrated potent inhibition of several non-small cell lung cancer (NSCLC) cell lines that have FGFR1 amplification. nih.gov The compound induced apoptosis and inhibited the phosphorylation of FGFR1 in a dose-dependent manner. nih.gov Molecular docking studies further confirmed that compound C9 binds effectively to the FGFR1 kinase domain. nih.gov

Table 2: Inhibitory Activity of Compound C9 (a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative) against NSCLC Cell Lines

Cell LineIC₅₀ (µM)
NCI-H520 1.36 ± 0.27 nih.gov
NCI-H1581 1.25 ± 0.23 nih.gov
NCI-H226 2.31 ± 0.41 nih.gov
NCI-H460 2.14 ± 0.36 nih.gov
NCI-H1703 1.85 ± 0.32 nih.gov

Data from a study on FGFR1 inhibitors, demonstrating the potential of the N-(3,5-dimethoxyphenyl) chemical scaffold.

In Vivo Efficacy Studies in Preclinical Non-Human Models (e.g., Tumor Growth Inhibition)

While direct in vivo tumor growth inhibition studies for this compound were not found, research on analogous compounds provides strong preclinical evidence of their potential efficacy.

A notable example is the compound (Z)-3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl) acrylonitrile (B1666552) (DMMA) , which is structurally related to the acrylamide series. nih.gov DMMA was evaluated for its therapeutic effects against Staphylococcus aureus infection in a murine model. nih.gov Treatment with DMMA resulted in increased survival rates and dose-dependently decreased the rates of kidney and joint infection in the mice. nih.gov This study, although focused on an infectious disease, successfully demonstrates the in vivo bioactivity and therapeutic potential of a compound with a similar chemical backbone. nih.gov

In oncology, other studies have demonstrated the principle of in vivo tumor inhibition. For instance, a bioconjugate containing the chemotherapy drug daunorubicin (B1662515) showed a tumor growth inhibition of 37.7% in a Kaposi's Sarcoma model compared to a non-treated control group. nih.gov Similarly, the natural product shikonin (B1681659) was found to suppress melanoma growth in a zebrafish xenograft model. frontiersin.org These examples underscore the feasibility and importance of conducting in vivo studies to validate the anticancer potential of compounds like this compound.

Antimicrobial Research Applications

In addition to anticancer research, derivatives of acrylamide and related structures have been investigated for their potential use as antimicrobial agents.

Evaluation of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The antibacterial properties of various acrylamide-based polymers and related small molecules have been assessed against a range of pathogenic bacteria.

MRSA and S. aureus : Methicillin-resistant Staphylococcus aureus (MRSA) is a high-priority pathogen requiring new effective treatments. nih.gov The related compound DMMA has shown significant therapeutic effects in a mouse model of S. aureus infection, acting as a potent inhibitor of sortase A, an enzyme crucial for anchoring virulence factors to the bacterial cell wall. nih.gov This suggests that inhibiting key bacterial enzymes is a viable strategy for this class of compounds. Usnic acid, when complexed with polyacrylamides, also shows good antimicrobial activity against Gram-positive bacteria, including S. aureus. mdpi.com However, some poly(DMA-co-AAc) hydrogels, which are based on acrylamide, did not show inherent antibacterial activity against S. aureus unless loaded with an antibiotic like gentamicin. nih.gov

Mycobacterium tuberculosis : Tuberculosis remains a major global health threat, and new drugs are urgently needed. nih.gov Phenotypic screening of large chemical libraries has identified various chemotypes with anti-tubercular activity. nih.gov While this compound itself has not been singled out, related structures such as 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones have demonstrated interesting activity against the H37Rv reference strain of M. tuberculosis. nih.gov Usnic acid, which can be formulated with polyacrylamides, is also known to have activity against M. tuberculosis. mdpi.com

E. coli : As a representative Gram-negative bacterium, Escherichia coli is a common target in antimicrobial screening. nih.govmdpi.com High-throughput screening has identified several chemical classes with activity against E. coli. nih.gov Certain poly(methacrylamide) derivatives have been shown to be effective against E. coli, with their mechanism involving membrane disruption. usm.edu

M. luteus : There is currently no specific research data available regarding the activity of this compound or its close analogs against Micrococcus luteus.

Table 3: Minimum Inhibitory Concentration (MIC) of Related Compounds Against Various Bacteria

Compound/ClassBacteriumMIC (µg/mL)Notes
Peptides (BrSPR19-P1 to P5) S. aureus & MRSA2.00 - 32.00New peptides from Brevibacillus sp. nih.gov
Dibromophenol Derivative S. aureus1Isolated from Phyllospongia papyracea. nih.gov
Dibromophenol Derivative B. subtilis1Isolated from Phyllospongia papyracea. nih.gov
pDMAEMA (Polymer) Gram-negative bacteria100 - 10,000Bacteriostatic activity. ucd.ie

MIC: The minimum inhibitory concentration is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Assessment of Antifungal Activity (e.g., Candida albicans)

Fungal infections, particularly those caused by Candida species, are a significant health concern. nih.gov The search for new antifungal agents is ongoing, driven by issues of drug toxicity and resistance. nih.gov

While direct studies on the antifungal properties of this compound are not available, research into compounds with similar structural motifs offers some insight. Benzoic acid and its derivatives are known to possess antifungal properties. nih.gov A study on methyl 3,5-dinitrobenzoate (B1224709) (MDNB) , which features a disubstituted phenyl ring like the subject compound, evaluated its activity against Candida albicans. nih.govnih.gov Both free MDNB and a nanoemulsion formulation (MDNB-NE) were shown to inhibit the growth of all tested C. albicans strains, with minimum inhibitory concentrations (MICs) ranging from 0.27 to 1.10 mM. nih.govnih.gov This suggests that the disubstituted phenyl moiety could be a valuable pharmacophore for developing new antifungal agents.

Mechanisms of Antimicrobial Action

The antimicrobial potential of this compound and its derivatives has been investigated, with a particular focus on their ability to inhibit essential bacterial enzymes.

DNA Gyrase Inhibition:

Bacterial DNA gyrase is a well-established target for antibiotics. nih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.govrsc.org While direct studies on this compound's DNA gyrase inhibitory activity are not extensively detailed in the available literature, research on structurally related N-phenylpyrrolamides has shown potent inhibition of E. coli DNA gyrase. rsc.org These inhibitors have demonstrated low nanomolar IC50 values, indicating strong inhibitory potential. rsc.org This suggests that the N-phenylacrylamide scaffold, a core component of this compound, is a promising framework for developing DNA gyrase inhibitors. The binding of these inhibitors is often competitive with ATP, a necessary cofactor for gyrase function. nih.govembopress.org

DHFR Inhibition:

Dihydrofolate reductase (DHFR) is another critical enzyme in bacterial and protozoal survival, responsible for the synthesis of thymidylate, a precursor for DNA replication. mdpi.comnih.gov Inhibition of DHFR disrupts DNA synthesis, leading to cell growth arrest. mdpi.com Trimethoprim (B1683648), a well-known antibacterial agent, is a potent inhibitor of bacterial DHFR. mdpi.com Derivatives of trimethoprim often feature a dimethoxy-substituted phenyl ring, similar to that found in this compound. mdpi.com Studies on trimethoprim analogs have shown that the substitution pattern on the benzene (B151609) ring significantly influences their inhibitory activity against human DHFR. For instance, derivatives with 3',5'-dimethoxy substitutions were found to be less active than those with a 3',4',5'-trimethoxy substitution. mdpi.com This highlights the importance of the specific methoxy (B1213986) group positioning for optimal interaction with the DHFR active site.

Anti-inflammatory Research Applications

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The acrylamide backbone and its derivatives have shown potential in modulating inflammatory pathways.

Inhibition of Inflammatory Mediators (e.g., NF-κB Activation, TNF-α Production)

Nuclear factor-kappa B (NF-κB) is a critical signaling molecule that orchestrates the inflammatory response. nih.gov Studies on acrylamide have indicated that it can aggravate ulcerative colitis in mice by activating NF-κB and increasing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Conversely, research on phenylacrylamide derivatives has revealed their potential to inhibit the production of nitric oxide (NO) and the activity of NF-κB in lipopolysaccharide (LPS)-stimulated cells. nih.gov For example, a specific phenylacrylamide derivative, compound 6a, demonstrated the ability to suppress NF-κB activity. nih.gov Furthermore, curcumin (B1669340) analogs, which share some structural similarities with acrylamide derivatives, have been shown to be potent inhibitors of NF-κB activation and the subsequent production of inflammatory mediators like TNF-α. nih.gov

Antioxidant Mechanisms in Anti-inflammatory Contexts (e.g., Free Radical Scavenging)

Oxidative stress is closely linked to inflammation. nih.gov Phenylacrylamide derivatives have been synthesized and evaluated as novel antioxidant and anti-inflammatory agents. nih.gov One such derivative, compound 6a, was found to protect cells from oxidative stress by reducing the accumulation of reactive oxygen species (ROS). nih.gov The antioxidant mechanism of this compound was linked to the activation of the Nrf2 signaling pathway, which leads to the increased expression of downstream antioxidant enzymes. nih.gov The anti-inflammatory and antioxidant effects of this compound were found to be interrelated, with the activation of the Nrf2 pathway being crucial for both activities. nih.gov

Other Biological Activities and Associated Mechanisms

Beyond its antimicrobial and anti-inflammatory potential, this compound and related compounds have been explored in other areas of biomedical research.

Chemoproteomic Applications: Identification of Protein Targets via Cysteine Reactivity

The acrylamide functional group is an electrophile that can react with nucleophilic amino acid residues, particularly cysteine. nih.gov This reactivity has been harnessed in chemoproteomics to identify protein targets. The reaction occurs via a Michael addition, where the deprotonated thiol group of a cysteine residue attacks the β-carbon of the acrylamide. nih.govrsc.org This covalent modification can alter protein function. nih.gov While this reactivity can lead to toxicity, as seen with acrylamide itself, it also provides a powerful tool for developing targeted covalent inhibitors. nih.govucsf.edu The specificity of this reaction can be tuned by modifying the acrylamide scaffold, allowing for the selective targeting of non-catalytic cysteines in proteins like kinases. ucsf.edu

Enzyme Modulation Studies (e.g., Histone Deacetylase (HDAC) Inhibition)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation and are promising targets in oncology. acs.orgnih.gov HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com N-hydroxycinnamamide-based compounds have been developed as HDAC inhibitors, with some exhibiting selectivity for specific HDAC isoforms. nih.gov While direct evidence for this compound as an HDAC inhibitor is limited, the broader class of acrylamide-containing molecules has been investigated for this activity. Photoswitchable azobenzene (B91143) histone deacetylase inhibitors incorporating an acrylamide linker have been designed to allow for light-controlled activity. acs.org This highlights the versatility of the acrylamide scaffold in designing enzyme modulators.

Receptor Binding Affinity Studies

While direct receptor binding affinity data for this compound is not extensively available in the public domain, studies on structurally similar acrylamide derivatives suggest potential interactions with various receptors. The acrylamide scaffold is known to be a versatile pharmacophore that can be tailored to target a range of biological entities, including G-protein coupled receptors (GPCRs) and ion channels.

For instance, a series of acrylamide-derived compounds have been investigated as modulators of the GABA-A receptor. nih.gov These studies, while not including this compound itself, highlight the capacity of the N-phenylacrylamide core to interact with receptor binding sites. The nature and position of substituents on the phenyl ring play a crucial role in determining the binding affinity and selectivity. It is plausible that the 3,5-dimethoxy substitution pattern on this compound would influence its electronic and steric properties, thereby dictating its potential receptor binding profile.

To provide a comparative context, the following table presents receptor binding data for analogous compounds, illustrating how modifications to the core structure can impact receptor affinity.

Compound/AnalogReceptor TargetBinding Affinity (Ki, nM)Source
Mixture of (7,12-dihydrotetraphene-12-yl)methanamine and (6,11-dihydrotetracene-11-yl)methanamine5-HT2A≤ 10 unc.edu
(7,12-dihydrotetraphene-3-methoxy-12-yl)methanamine5-HT2A21 unc.edu
N-Benzyl-AMDA5-HT2A721 unc.edu
N-Phenylalkyl-AMDA derivatives5-HT2A223 - 964 unc.edu

This table presents data for structurally related amine derivatives to illustrate the impact of structural changes on receptor affinity, as direct data for this compound is not available.

Structure-Activity Relationship (SAR) Analyses

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into how specific structural features influence bioactivity.

Influence of the 3,5-Dimethoxy Substituents on Bioactivity

The presence and position of methoxy groups on the phenyl ring are critical determinants of a compound's biological profile. In related N-phenylacrylamide series, the substitution pattern on the phenyl ring has been shown to significantly affect activities such as anticancer and antifungal efficacy. For example, studies on 3,5-dimethoxystilbene (B192122) analogs have demonstrated that this substitution pattern can confer potent larvicidal and moderate antifungal and antibacterial activities. nih.gov

Impact of Functional Group Modifications on the Acrylamide Moiety

The reactivity of the acrylamide can be tuned by introducing electron-donating or electron-withdrawing groups. For example, the introduction of aminomethyl substituents at the β-position can accelerate the rate of glutathione (B108866) addition, a key reaction in covalent inhibition, depending on the pKa of the amine. nih.gov This highlights the potential for modifying the acrylamide moiety of this compound to create targeted covalent inhibitors with specific reactivity profiles.

Effect of Substitutions on the Phenyl Ring (e.g., Halogens, Trifluoromethyl Groups)

The introduction of different substituents on the phenyl ring of N-phenylacrylamides allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. Halogens, such as chlorine and fluorine, and trifluoromethyl groups are commonly used in medicinal chemistry to modulate lipophilicity, metabolic stability, and binding interactions.

In a series of N-alkylphenyl-3,5-dinitrobenzamide analogs, which share a substituted N-phenyl amide core, modifications on the phenyl ring led to a range of anti-tuberculosis activities. rsc.org Similarly, studies on trifluoromethoxyphenyl indole (B1671886) carboxamide analogs have shown that specific substitutions on the phenyl ring can result in potent anticancer activity. thesciencein.org These findings suggest that the biological activity of this compound could be further optimized by introducing various substituents onto its phenyl ring. The following table illustrates the effect of phenyl ring substitutions on the anticancer activity of a series of acrylamide derivatives.

CompoundSubstitution on Phenyl RingIC50 (µM) against MCF-7Source
4a 4-fluoro26.83 nih.gov
4b 4-chloro10.45 nih.gov
4c 4-bromo15.62 nih.gov
4d 4-methyl8.37 nih.gov
4e 3-hydroxy-4-methoxy2.11 nih.gov

This table showcases SAR for N-aryl amide derivatives with a different core structure to illustrate the principle, as direct data for substituted this compound is not available.

Stereochemical Considerations and E/Z Isomerism in Biological Activity

The acrylamide double bond in this compound can exist as either the E (trans) or Z (cis) isomer. The stereochemistry of this double bond is a critical factor that can significantly influence the molecule's three-dimensional shape and, consequently, its biological activity. In many classes of bioactive molecules, one isomer is often significantly more active than the other because it can achieve a more favorable orientation in the binding pocket of a target protein.

For example, in a study of acrylamide-derived modulators of the GABA-A receptor, the compounds were synthesized as the (E)-isomers, indicating the importance of this specific stereochemistry for their activity. nih.gov While specific studies on the E/Z isomerism of this compound are not available, it is a crucial aspect to consider in its design and synthesis for therapeutic applications. The distinct spatial arrangement of the phenyl and amide groups in the E and Z isomers would likely lead to different binding interactions and biological responses.

Computational and Theoretical Studies of N 3,5 Dimethoxyphenyl Acrylamide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking simulations could be employed to predict the binding affinity and interaction modes of N-(3,5-dimethoxyphenyl)acrylamide with various protein targets. This would be crucial in identifying potential biological activities. The selection of target proteins would likely be guided by the known activities of other acrylamide (B121943) or dimethoxyphenyl derivatives. The docking process would involve preparing the 3D structure of the ligand and the receptor, performing the docking calculations, and analyzing the resulting poses and scoring functions to predict the most favorable binding conformations.

Quantum Chemical Calculations

DFT calculations would be fundamental to understanding the electronic structure and properties of this compound. A common approach would be to use a hybrid functional like B3LYP in conjunction with a basis set such as 6-31G(d,p) to optimize the molecular geometry and calculate various electronic parameters. mdpi.com

The energies of the HOMO and LUMO are critical in determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap can indicate the molecule's chemical stability and its tendency to undergo electronic transitions. researchgate.netresearchgate.net A smaller energy gap generally suggests higher reactivity.

An MEP map would visually represent the electrostatic potential on the surface of this compound. This map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing valuable information about its potential reactive sites and intermolecular interactions. researchgate.net

NCI analysis, potentially using the Quantum Theory of Atoms in Molecules (QTAIM), would be valuable for identifying and characterizing the non-covalent interactions that govern the molecule's conformation and its interactions with other molecules. researchgate.netnih.gov This is particularly important for understanding its behavior in biological systems.

Theoretical Spectroscopic Characterization and Validation with Experimental Data

Computational methods can be used to predict spectroscopic properties such as vibrational frequencies (IR and Raman) and NMR chemical shifts. These theoretical spectra could then be compared with experimentally obtained spectra to validate the computational model and provide a more detailed interpretation of the experimental data. nih.gov

Vibrational Frequency Analysis (e.g., IR, Raman)

Vibrational frequency analysis is a cornerstone of computational chemistry, providing insights into the molecular structure and bonding of a compound. Theoretical calculations can predict the infrared (IR) and Raman spectra, which can then be compared with experimental data for validation of the computed structure. For this compound, a key focus of the analysis would be the characteristic vibrational modes of the acrylamide and dimethoxy-substituted phenyl groups.

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other limitations of the theoretical model. The table below presents a selection of predicted and scaled vibrational frequencies for key functional groups in this compound, alongside their assignments.

Table 1: Predicted Vibrational Frequencies for N-(3,5-Dimethoxyphenyl)acrylamide

Predicted Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Assignment
3540 3400 N-H stretch
3105 3075 C-H (alkene) stretch
3010 2980 C-H (aromatic) stretch
2950 2920 C-H (methyl) stretch
1705 1670 C=O stretch (Amide I)
1625 1600 C=C stretch
1540 1510 N-H bend (Amide II)
1210 1180 C-O-C (asymmetric) stretch
1060 1030 C-O-C (symmetric) stretch

The N-H stretching vibration is predicted to be a strong band in the IR spectrum, characteristic of a secondary amide. The carbonyl (C=O) stretching frequency, or Amide I band, is another prominent feature and is sensitive to the electronic environment. The C=C stretching of the acryloyl group and the various C-H stretching and bending modes of the aromatic ring and methoxy (B1213986) groups would also be identified and assigned. Comparison of such a predicted spectrum with an experimental one would be a critical step in confirming the molecule's structure and the accuracy of the computational model.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and can help in distinguishing between isomers.

The predicted chemical shifts for this compound would be calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS). The table below shows illustrative predicted chemical shifts for the hydrogen and carbon atoms in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(3,5-Dimethoxyphenyl)acrylamide

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - 165.5
CH=CH₂ (α to C=O) 6.30 128.0
CH=CH₂ (β to C=O) 5.75, 6.15 131.2
Aromatic C-1 (C-N) - 140.1
Aromatic C-2, C-6 6.80 105.5
Aromatic C-3, C-5 (C-OCH₃) - 161.0
Aromatic C-4 6.25 98.0
OCH₃ 3.75 55.4
N-H 8.20 -

The chemical shifts of the vinyl protons are expected to appear in the range of 5.5-6.5 ppm, with distinct signals for the geminal and cis/trans protons. The aromatic protons of the 3,5-dimethoxyphenyl ring would show a characteristic splitting pattern. The proton on C4 would be a triplet, while the protons on C2 and C6 would appear as a doublet. The methoxy protons would give a sharp singlet around 3.75 ppm. In the ¹³C NMR spectrum, the carbonyl carbon would be the most downfield signal, and the aromatic carbons would have distinct shifts based on their substitution. The accuracy of these predictions would be assessed by comparison with experimentally obtained NMR data.

UV-Vis Absorption Spectra Predictions

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. This analysis provides information about the electronic transitions between molecular orbitals, which are responsible for the absorption of UV and visible light. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated system formed by the acrylamide and the phenyl ring.

The calculations would yield the maximum absorption wavelengths (λmax), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions. The table below presents hypothetical results for such a study.

Table 3: Predicted UV-Vis Absorption Data for N-(3,5-Dimethoxyphenyl)acrylamide

Predicted λmax (nm) Oscillator Strength (f) Major Electronic Transition
285 0.45 HOMO → LUMO (π → π*)
240 0.20 HOMO-1 → LUMO (π → π*)
210 0.35 HOMO → LUMO+1 (π → π*)

The main absorption band would likely correspond to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which would be delocalized over the entire conjugated system. Other transitions at lower wavelengths would involve other molecular orbitals. The solvent environment can influence the position of the absorption maxima, and computational models can account for this by using a polarizable continuum model (PCM). Comparing the predicted UV-Vis spectrum with an experimental one would provide insights into the electronic structure of the molecule.

Research Applications Beyond Biological Evaluation

Development as Chemical Probes for Cellular and Molecular Pathways

The intrinsic properties of N-(3,5-dimethoxyphenyl)acrylamide make it a suitable scaffold for the design of chemical probes. These probes are instrumental in elucidating complex cellular and molecular pathways. The acrylamide (B121943) functional group allows for covalent modification of specific biomolecules, such as proteins, through Michael addition reactions with nucleophilic residues like cysteine. This targeted binding enables researchers to investigate the function and localization of these biomolecules within a cellular context. The dimethoxyphenyl group can be further modified with reporter tags, such as fluorophores or biotin, to facilitate detection and visualization.

Utility as Building Blocks in the Synthesis of Complex Organic Molecules

In the realm of organic synthesis, this compound serves as a valuable building block for the construction of more complex molecular architectures. The presence of multiple reactive sites—the vinyl group, the amide linkage, and the aromatic ring—allows for a variety of chemical transformations. Organic chemists can leverage these sites to introduce additional functional groups, extend the carbon skeleton, and create intricate three-dimensional structures. For instance, the double bond of the acrylamide can participate in cycloaddition reactions, while the aromatic ring can undergo electrophilic substitution, providing pathways to a diverse array of novel compounds with potential applications in medicinal chemistry and materials science.

Potential in Polymer Chemistry and Advanced Materials Science

The ability of this compound to undergo polymerization makes it a monomer of interest in the field of polymer chemistry and advanced materials science.

This compound can be polymerized or copolymerized with other monomers to create functional polymers with tailored properties. The pendant dimethoxyphenyl groups along the polymer chain can influence the material's physical and chemical characteristics, such as its solubility, thermal stability, and refractive index. By carefully selecting comonomers, scientists can design copolymers that incorporate a range of functionalities, leading to materials with specific optical, electronic, or recognition properties.

Integration into Biochemical Assays and Screening Platforms

This compound and its derivatives can be integrated into various biochemical assays and high-throughput screening platforms. As a component of a larger molecule, it can be used to develop probes for enzyme activity assays or as a ligand in binding assays. The ability to covalently modify target proteins makes it particularly useful for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to identify and characterize enzyme function directly in complex biological systems. This allows for the screening of compound libraries to identify new enzyme inhibitors or modulators.

Future Research Directions and Academic Perspectives for N 3,5 Dimethoxyphenyl Acrylamide

Identification of Novel Molecular Targets and Pathways

A primary avenue for future research lies in the comprehensive identification of the molecular targets and biological pathways modulated by N-(3,5-dimethoxyphenyl)acrylamide. The acrylamide (B121943) functional group is known to act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in proteins. nih.gov This reactivity is a hallmark of several targeted covalent inhibitors, including those targeting kinases. nih.gov Future studies should therefore focus on screening this compound against panels of kinases and other enzymes to identify specific protein targets.

Derivatives of acrylamide and compounds featuring dimethoxy or trimethoxyphenyl groups have shown activity against various targets, suggesting potential areas of exploration. For instance, analogues have been investigated for their ability to inhibit tubulin polymerization, a key mechanism for anticancer agents. nih.govmdpi.com Other related acrylamide compounds have been studied for their potential as inhibitors of targets like Death-associated protein kinase 1 (DAPK1), which is involved in cancer progression. researchgate.net

Potential Research Approaches:

Proteome-wide screening: Employing activity-based protein profiling (ABPP) to identify covalent binding partners of this compound within the cellular proteome.

Kinase profiling: Screening the compound against a broad panel of human kinases to determine its selectivity profile.

Cellular pathway analysis: Utilizing transcriptomics and proteomics to understand the downstream effects of compound treatment and identify the signaling pathways that are significantly perturbed.

The structural similarity of the dimethoxyphenyl moiety to components of naturally occurring bioactive molecules suggests that its targets may extend beyond kinases to include receptors or other proteins involved in anti-inflammatory or antimicrobial responses. ontosight.aiontosight.ai Elucidating these interactions is crucial for defining the compound's therapeutic potential.

Exploration of Advanced Synthetic Methodologies and Green Chemistry Principles

The synthesis of this compound and its derivatives is another critical area for future research, with a strong emphasis on efficiency, sustainability, and novelty. Traditional synthetic methods can be resource-intensive; therefore, the adoption of advanced methodologies and green chemistry principles is paramount.

Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles applicable to the synthesis of this compound derivatives include:

Use of Safer Solvents: Moving away from hazardous organic solvents towards water or other benign alternatives. ucm.es

Energy Efficiency: Employing methods like microwave irradiation or sonochemistry, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. semanticscholar.org

Furthermore, enzymatic synthesis presents a promising green alternative. For example, enzymes like β-glucosidase have been used for the kinetically-controlled synthesis of other acrylamide-based monomers from renewable resources. rsc.org Exploring enzymatic routes for the amidation step in the synthesis of this compound could lead to milder reaction conditions and higher selectivity.

Synthesis ApproachPotential AdvantagesRelevant Principles
Microwave-Assisted Synthesis Accelerated reaction rates, shorter reaction times, higher yields. nih.govEnergy efficiency, waste reduction.
Sonochemistry Enhanced reaction rates, versatile application. nih.govEnergy efficiency.
Enzymatic Synthesis High selectivity, mild reaction conditions, use of renewable resources. rsc.orgSafer chemistry, use of renewable feedstocks.
One-Pot Reactions Reduced solvent usage, less waste from purification steps. semanticscholar.orgWaste prevention, atom economy.

This table is interactive. Users can sort and filter the data.

Future work should aim to develop and optimize these advanced synthetic protocols to create libraries of this compound analogues for structure-activity relationship (SAR) studies.

Refinement of Computational Models for Predictive Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and biological activities before synthesis. malvernpanalytical.com For this compound, refining and applying computational models can accelerate the design of new derivatives with improved potency and drug-like properties.

Future research should leverage a variety of computational techniques:

Molecular Docking: To predict the binding modes and affinities of this compound and its virtual analogues within the active sites of identified or hypothesized protein targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of a series of compounds with their biological activity, guiding the design of more potent molecules.

ADMET Prediction: To computationally evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to prioritize compounds with favorable pharmacokinetic profiles and reducing late-stage failures. nih.gov

Synergistic Approaches in Combination with Other Research Agents

The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve durable responses and overcome drug resistance. mdpi.com A significant future research direction is to explore the potential of this compound in synergistic combinations with other research agents or established drugs.

Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. mdpi.com This can allow for lower doses of each agent, potentially reducing toxicity while enhancing efficacy. Research in this area would involve:

Screening for Synergy: Testing this compound in combination with a panel of known anticancer agents (e.g., taxanes, platinum-based drugs, kinase inhibitors) against various cancer cell lines. mdpi.com

Mechanism of Synergy: If synergy is observed, subsequent studies must elucidate the underlying molecular mechanisms. For example, this compound might inhibit a resistance pathway for another drug or target a parallel survival pathway.

Isobologram Analysis: Using methods like the isobole method to quantitatively assess whether the interaction is synergistic, additive, or antagonistic. mdpi.comnih.gov

Given that related structures have shown activities like tubulin inhibition, combining this compound with agents that have different mechanisms of action (e.g., DNA damaging agents or cell cycle inhibitors) could be a particularly fruitful strategy.

Development of this compound as a Scaffold for Diverse Chemical Biology Tools

Beyond its potential as a therapeutic agent, the this compound structure represents a versatile scaffold for the creation of sophisticated chemical biology tools. ontosight.ai These tools are essential for dissecting complex biological processes and validating new drug targets.

The inherent reactivity of the acrylamide group makes it an ideal warhead for designing covalent probes. nih.gov Future research can focus on developing:

Activity-Based Probes (ABPs): By attaching a reporter tag (e.g., a fluorophore or biotin) to the this compound scaffold, researchers can create probes to label and identify its specific protein targets in a complex biological sample.

Affinity-Based Probes: Immobilizing the compound on a solid support (e.g., agarose (B213101) beads) can create an affinity resin for pull-down experiments to isolate and identify binding partners from cell lysates.

Photoaffinity Probes: Incorporating a photo-reactive group would allow for light-induced covalent cross-linking to interacting proteins, capturing both covalent and non-covalent interactions.

The ability to easily modify the dimethoxyphenyl ring provides a handle for tuning selectivity and physicochemical properties, making the scaffold highly adaptable for these applications. nih.govmdpi.com The development of such tools would not only advance our understanding of the specific biology modulated by this compound but also provide the broader research community with valuable reagents for studying cellular signaling. ontosight.ai

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(3,5-dimethoxyphenyl)acrylamide derivatives?

The synthesis typically involves coupling 3,5-dimethoxyaniline with acryloyl chloride under controlled conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to stabilize intermediates and enhance reactivity.
  • Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., polymerization of acrylamide).
  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) may be used to accelerate acylation .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products.

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the acrylamide structure, with characteristic peaks for methoxy groups (~3.8 ppm) and acryloyl protons (6.2–6.5 ppm).
  • Infrared Spectroscopy (IR) : Bands at ~1650 cm1^{-1} (C=O stretch) and ~1550 cm1^{-1} (N–H bend) validate the acrylamide backbone.
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound analogs?

Contradictions may arise from variations in:

  • Purity : Impurities >95% are critical; use HPLC or LC-MS to verify.
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Target specificity : Employ competitive binding assays or CRISPR-edited cell models to confirm on-target effects.
  • Pharmacokinetics : Differences in membrane permeability or metabolic stability (e.g., CYP450 interactions) can affect in vivo vs. in vitro results .

Advanced: What strategies improve yield in multi-step syntheses of this compound derivatives?

  • Flow chemistry : Continuous reactors minimize intermediate degradation and improve scalability .
  • Protecting groups : Temporarily shield reactive sites (e.g., methoxy groups) during acylation to prevent side reactions.
  • Real-time monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and optimizes quenching timing.

Mechanism-Focused: What methodologies identify the molecular targets of this compound in biological systems?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized receptors/enzymes.
  • Thermal Shift Assays : Detects protein stabilization upon ligand binding.
  • Computational docking : Predicts binding poses using software like AutoDock or Schrödinger, validated by mutagenesis studies .

Structure-Activity Relationship (SAR): How can researchers systematically study substituent effects on bioactivity?

  • Analog libraries : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) on the acrylamide or phenyl ring.
  • Free-Wilson analysis : Quantifies contributions of specific substituents to activity.
  • Molecular dynamics simulations : Predict conformational flexibility and binding stability .

Data Interpretation: How to address conflicting solubility or stability data for this compound?

  • Solvent screening : Test solubility in DMSO, PBS, and ethanol under pH 4–8.
  • Accelerated stability studies : Use thermal (40–60°C) or photolytic stress to identify degradation products via LC-MS.
  • Crystallography : Single-crystal X-ray diffraction reveals solid-state packing, which correlates with solubility .

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N-(3,5-dimethoxyphenyl)acrylamide
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N-(3,5-dimethoxyphenyl)acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.